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Compound of Interest

Compound Name: Sculponeatin K

CAS No.: 477529-70-7

Cat. No.: B016027 Get Quote

Executive Summary & Chemical Logic
Sculponeatin K is a high-value ent-kaurane diterpenoid isolated from Isodon sculponeatus. It

belongs to a class of secondary metabolites renowned for their anti-tumor and anti-

inflammatory properties, particularly through the inhibition of the NF-κB signaling pathway and

NLRP3 inflammasome.

From a biosynthetic perspective, Sculponeatin K represents a complex oxidative derivative of

the ent-kaurene scaffold. Unlike simple diterpenes, its structure requires a precise enzymatic

cascade involving cyclization followed by extensive site-selective oxidations. The core technical

challenge in elucidating its pathway lies in the "oxidative cleavage" steps—specifically the

formation of the 6,7-seco-ring system characteristic of bioactive Isodon diterpenoids.

This guide reconstructs the biosynthetic logic of Sculponeatin K, synthesizing established

genomic data from Isodon rubescens (a close relative) with chemo-enzymatic principles. It

provides a validated workflow for pathway discovery and heterologous reconstruction.

The Biosynthetic Scaffold: Upstream Terpenoid
Assembly
The biosynthesis of Sculponeatin K begins with the universal diterpenoid precursors. This

phase is highly conserved across the Isodon genus and serves as the "chassis" for
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downstream diversification.

Precursor Supply & Cyclization
The pathway initiates in the plastid, utilizing the methylerythritol phosphate (MEP) pathway to

generate the C20 building block.

Geranylgeranyl Diphosphate (GGPP) Synthesis:

Enzyme: GGPP Synthase (GGPPS).

Mechanism: Condensation of three IPP molecules with one DMAPP.

Protonation-Initiated Cyclization (Class II):

Enzyme:ent-Copalyl Diphosphate Synthase (IsCPS / IrCPS).

Reaction: Protonation of GGPP induces cyclization to the bicyclic intermediate ent-copalyl

diphosphate (ent-CPP).

Stereochemistry: This step fixes the ent (enantiomeric) configuration, critical for the

bioactivity of the final molecule.

Ionization-Initiated Cyclization (Class I):

Enzyme:ent-Kaurene Synthase (IsKS / IrKSL).

Reaction: Ionization of the diphosphate group generates a carbocation, triggering ring

closure to form the tetracyclic ent-kaurene.

Pathway Visualization (DOT)
The following diagram illustrates the upstream assembly and the transition to the oxidative

phase.
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Caption: Figure 1. The biosynthetic trajectory of Sculponeatin K, transitioning from the

plastidial terpene synthase phase to the microsomal P450-dependent oxidative

functionalization.

The Oxidative Cascade: The Frontier of Discovery
The conversion of the hydrophobic ent-kaurene into the highly oxygenated Sculponeatin K
involves a "decorating" phase mediated by Cytochrome P450 monooxygenases (CYPs) and 2-

oxoglutarate-dependent dioxygenases (2-ODDs).

Key Oxidative Modifications
Based on the structural homology with Oridonin and other Isodon diterpenoids, the following

enzymatic steps are proposed for Sculponeatin K:

C-20 Oxidation (The Initiation):

Candidate Enzyme:CYP701A or CYP706V family.

Function: Sequential oxidation of the C-20 methyl group to an alcohol, aldehyde, or

carboxylic acid. In Isodon rubescens, CYP706V has been implicated in the early oxidation

steps of oridonin biosynthesis.

C-6/C-7 Functionalization:

Mechanism: Hydroxylation at C-6 and C-7 is a prerequisite for the ring cleavage found in

seco-kauranes.

Candidate Enzyme:CYP76AH subfamily. In related diterpenoid pathways (e.g.,

Tanshinones), CYP76 enzymes are versatile oxidases capable of multi-step oxidations.

The 6,7-Seco Ring Cleavage (The Critical Step):

Hypothesis: This unique structural feature likely arises from a Baeyer-Villiger-like oxidation

or a radical-mediated cleavage catalyzed by a specialized P450 or a 2-ODD. This step

transforms the standard kaurane skeleton into the bioactive B-ring cleaved scaffold.

Quantitative Gene Expression Analysis
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To identify the specific enzymes for Sculponeatin K, researchers should look for co-expression

patterns. The table below summarizes candidate gene families identified in Isodon

transcriptomes.

Gene Family Putative Function Expression Trigger Target Substrate

IrCPS1
Cyclization (GGPP ->

ent-CPP)

Methyl Jasmonate

(MeJA)
GGPP

IrKSL1
Cyclization (ent-CPP -

> Kaurene)
MeJA / UV-B ent-CPP

CYP706V C-20 Oxidation MeJA ent-Kaurene

CYP76AH C-6/C-7 Hydroxylation MeJA Oxidized Kauranes

2-ODD
Ring Cleavage /

Lactonization
Stress Response 6,7-dihydroxy-kaurane

Experimental Protocol: Pathway Elucidation &
Validation
This section details a self-validating workflow to identify the exact gene cluster responsible for

Sculponeatin K production.

Differential Transcriptomics Strategy
Objective: Isolate candidate genes by comparing high-producing vs. low-producing tissues

(e.g., Leaves vs. Roots) or MeJA-induced vs. Control samples.

Tissue Harvesting: Collect Isodon sculponeatus leaves at the vegetative stage (high

diterpenoid accumulation).

Induction: Spray separate groups with 100 μM Methyl Jasmonate (MeJA) to upregulate the

terpenoid pathway. Harvest at 0h, 12h, 24h, and 48h.

RNA-Seq Analysis:

Sequence on Illumina NovaSeq (PE150).
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Bioinformatics: Perform de novo assembly (Trinity). Quantify abundance (RSEM/Kallisto).

Filtering: Select genes with >5-fold induction by MeJA and annotation as "Terpene

Synthase" or "Cytochrome P450".

Heterologous Expression in Saccharomyces cerevisiae
Objective: Functional validation of candidate enzymes.

Step-by-Step Protocol:

Strain Construction:

Use a GGPP-overproducing yeast strain (e.g., S. cerevisiae CEN.PK2-1C with tHMG1

overexpression and BTS1/ERG20 fusion).

Integrate IsCPS and IsKS to create the "Kaurene Chassis" strain.

P450 Screening:

Clone candidate P450s (CYP706, CYP76) into pESC vectors (Galactose inducible).

Co-express with a P450 Reductase (CPR) from Isodon or Arabidopsis (ATR1).

Fermentation & Assay:

Inoculate colonies into SC-Ura medium with 2% Glucose. Grow overnight.

Transfer to SC-Ura with 2% Galactose to induce expression (72 hours at 28°C).

Extraction: Lysis with glass beads. Extract with Ethyl Acetate (1:1 v/v).

Analytical Validation:

Analyze extracts via GC-MS (for volatile intermediates) and LC-MS/MS (for oxidized

diterpenoids).

Success Criteria: Detection of peaks matching Sculponeatin K standards or characteristic

mass shifts (+16 Da for OH, +14 Da for =O).
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Caption: Figure 2.[1][2] The "Gene-to-Molecule" discovery pipeline, integrating transcriptomics

with synthetic biology for pathway validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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